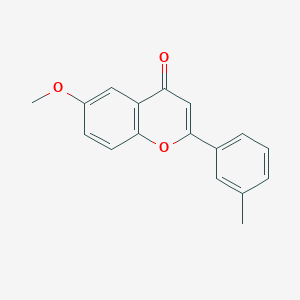
4-fluorophenyl (2,3-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluorophenyl (2,3-dimethylphenoxy)acetate, also known as fluorophenyl DMAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate as a MAO-A inhibitor involves the binding of the compound to the enzyme's active site, preventing the breakdown of neurotransmitters and increasing their levels in the brain. This action has potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Biochemical and Physiological Effects
Studies have shown that the inhibition of MAO-A by 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood, cognition, and behavior. This increase in neurotransmitter levels has been linked to improved mood and cognitive function.
実験室実験の利点と制限
One advantage of using 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate in lab experiments is its selective inhibition of MAO-A, which allows for the study of the specific effects of this enzyme on neurotransmitter levels and behavior. However, a limitation is the potential for off-target effects, as MAO-A is also involved in the metabolism of other compounds such as tyramine and phenylethylamine.
将来の方向性
There are several potential future directions for research on 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate, including:
1. Further investigation of its potential therapeutic applications in the treatment of mood disorders and cognitive impairment.
2. Development of more selective MAO-A inhibitors based on the structure of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate.
3. Study of the compound's effects on other physiological systems, such as the cardiovascular and immune systems.
4. Investigation of the compound's potential as a starting material for the synthesis of other compounds with biological activity.
Conclusion
In conclusion, 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate is a chemical compound with potential applications in various scientific research fields. Its selective inhibition of MAO-A has shown promise in the treatment of mood disorders and cognitive impairment. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential future applications.
合成法
The synthesis of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate involves the reaction of 4-fluorophenol with 2,3-dimethylphenol in the presence of a base, followed by esterification with acetic anhydride. The resulting product is a white crystalline solid with a melting point of 69-71°C.
科学的研究の応用
4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a starting material for the synthesis of other compounds. Additionally, it has shown potential as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
特性
IUPAC Name |
(4-fluorophenyl) 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-4-3-5-15(12(11)2)19-10-16(18)20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVJOKLRGCPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)